Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate
Description
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (CAS: 142851-03-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethyl ester at the 4-position of the piperidine ring, with an additional allyl substituent at the 4-position. Its molecular formula is C13H23NO4, and it is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and bioactive molecules. The Boc group enhances stability during synthetic steps, while the allyl and ester moieties offer reactivity for further functionalization .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVEGXEARQUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584846 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146603-99-8 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146603-99-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
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Reactants : Isonipecotic acid (1.29 g, 10.0 mmol), absolute ethanol (50 mL), thionyl chloride (2.91 mL, 40.0 mmol).
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Procedure :
| Parameter | Value |
|---|---|
| Yield | 94% |
| Boiling Point | 204°C |
| Density | 1.02 g/mL at 25°C |
| Refractive Index | n = 1.456 (lit.) |
Key Considerations
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Solubility : Ethyl 4-piperidinecarboxylate is miscible with water, necessitating careful extraction to avoid product loss.
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Storage : Stable at room temperature under inert atmospheres but prone to oxidation if exposed to moisture.
Boc Protection of the Secondary Amine
The final step involves installing the tert-butoxycarbonyl (Boc) protecting group. Search Result provides relevant methodologies using Boc anhydride and coupling agents.
Standard Boc Protection
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Reactants : Allylated piperidine intermediate, Boc anhydride (1.5 equiv), base (triethylamine or DMAP).
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Solvent : Dichloromethane (DCM) or THF.
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Conditions : 0°C to RT, 4–12 hours.
Procedure :
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Dissolve the allylated intermediate in DCM.
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Add Boc anhydride and DMAP (catalytic).
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Stir at RT until completion (TLC monitoring).
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Wash with citric acid, dry, and concentrate.
High-Yielding Alternative from
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Reagents : HATU, DIPEA in DMF.
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Example : A 75% yield was achieved for a similar Boc-protected piperidine using HATU-mediated coupling.
| Parameter | Value |
|---|---|
| Yield | 75–100% |
| Reaction Time | 16–24 hours |
| Temperature | 20°C (RT) |
Alternative Synthetic Routes
Boc Protection Prior to Allylation
Introducing the Boc group early may simplify purification:
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Protect ethyl 4-piperidinecarboxylate with Boc anhydride.
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Perform allylation on the Boc-protected intermediate.
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Advantage : Reduced side reactions from the free amine.
One-Pot Methods
Combining steps 2 and 3 in a single vessel could enhance efficiency but requires compatibility between reagents.
Critical Analysis of Methodologies
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Yield Optimization : The thionyl chloride-mediated esterification in achieves 94% yield, superior to traditional Fischer esterification.
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Solvent Choice : DMF facilitates HATU-mediated reactions but complicates purification due to high boiling points.
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Scalability : The use of thionyl chloride and Boc anhydride is industrially feasible, though safety protocols for exothermic reactions are essential.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is characterized by the following properties:
- Molecular Formula : C16H27NO4
- Molar Mass : 299.39 g/mol
- Appearance : Solid
- Boiling Point : 130-135 °C at 1.5 mmHg
- Density : 1.020 g/mL at 25 °C
- Functional Groups : Allyl, ester, and Boc (tert-butoxycarbonyl) group
The compound's structure can be represented as follows:
Synthetic Chemistry
This compound serves as a critical intermediate in the synthesis of various biologically active compounds. Its Boc protection allows for selective reactions to occur at the piperidine nitrogen, facilitating further functionalization.
Applications in Synthesis:
- Piperidine Derivatives : This compound is often used to synthesize piperidine derivatives that exhibit potential pharmacological activities.
- Allylic Substitutions : The allyl group enables reactions such as allylic substitutions, which are crucial in forming complex organic molecules.
Pharmaceutical Development
Due to its structural properties, this compound has found applications in drug development, particularly for compounds targeting central nervous system disorders.
Case Studies:
- Analgesic Agents : Research has indicated that derivatives of this compound can act as analgesics, providing pain relief through modulation of pain pathways.
- Antidepressants : Some studies suggest that modifications of this compound may lead to new antidepressant medications by affecting neurotransmitter systems.
Data Tables
| Property | Value |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but serves as a precursor to compounds that do. For example, it can be converted into T-type calcium channel antagonists, which modulate calcium ion flow in cells .
Comparison with Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4)
- Structural Similarity : This compound is identical to the target molecule but lacks the 4-allyl substituent.
- Key Differences : The absence of the allyl group reduces its utility in allylation or cross-coupling reactions.
- Applications : Primarily used as a precursor for protected amines in peptide synthesis .
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7)
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate
- Structural Similarity : Replaces the Boc group with a 4-chlorobenzoyl moiety.
- Key Differences : The electron-withdrawing chlorobenzoyl group increases electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles.
Ethyl 4-oxo-1-piperidinecarboxylate (CAS: 29976-53-2)
Ethyl 1-Boc-piperidine-2-carboxylate
- Structural Similarity : Positional isomer with the carboxylate at the 2-position.
- Key Differences : Altered dipole moment and steric effects influence solubility and biological activity.
- Pharmacological Relevance : Used in chiral ligand design for asymmetric catalysis .
Comparative Data Table
Research Findings and Key Observations
- Boc Group Impact : The Boc group in the target compound enhances stability during synthetic steps compared to unprotected analogs like ethyl piperidine-4-carboxylate (CAS: 1126-09-6), which requires careful handling to avoid amine degradation .
- Allyl Group Utility : The 4-allyl substituent enables unique reactivity, such as radical or transition metal-catalyzed cross-couplings, absent in analogs like ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6) .
- Safety Profiles : Compounds with aromatic substituents (e.g., benzoyl or chlorobenzoyl) exhibit higher toxicity risks compared to Boc-protected derivatives .
Biological Activity
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (CAS No. 146603-99-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 257.33 g/mol
- Boiling Point : Not available
- Log P (Partition Coefficient) : 1.82 (indicating moderate lipophilicity)
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of various piperidine compounds against different cancer cell lines, demonstrating that modifications to the piperidine structure can enhance activity against specific targets such as NF-kB and IKKβ, which are critical in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal tumor) | 5.0 | Induction of apoptosis |
| INF39 (related compound) | Colitis model | 25 | NLRP3 inhibition |
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective effects. In a study focusing on Alzheimer's disease, compounds with piperidine moieties demonstrated dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer's . this compound's structure suggests potential for similar neuroprotective activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as NLRP3, which is implicated in several diseases including cancer and neurodegeneration .
- Induction of Apoptosis : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Modulation of Signaling Pathways : The interaction with NF-kB signaling pathways is particularly noteworthy as it plays a significant role in inflammation and cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogs for their anticancer properties. The study revealed that modifications to the piperidine ring significantly affected cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug development .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate?
The compound is typically synthesized via multi-step protocols involving Boc protection, allylation, and esterification. A common approach involves:
- Step 1 : Boc protection of 4-piperidone using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., potassium carbonate in THF/water) .
- Step 2 : Allylation of the Boc-protected intermediate. For example, allyl bromide can be introduced via nucleophilic substitution using a strong base like LDA or Grignard reagents.
- Step 3 : Esterification of the carboxylate group using ethanol and a coupling agent (e.g., DCC or EDCI).
Reaction yields are optimized by controlling temperature (0–25°C) and solvent polarity (e.g., toluene or DCM) .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify allyl and Boc group integration .
- GC-MS/LC-MS : For purity assessment and molecular ion detection (e.g., ESI ionization on Q Exactive Orbitrap instruments) .
- FTIR : Confirmation of carbonyl stretches (Boc group at ~1680–1720 cm, ester C=O at ~1740 cm) .
- HPLC-TOF : High-resolution mass analysis (Δppm < 2) to validate molecular weight .
Q. What safety precautions are required during handling?
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Handle in a fume hood to mitigate inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during allylation .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Temperature Control : Lower temperatures (–10°C) reduce side reactions during Boc protection .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) to isolate high-purity product (>98%) .
Q. How should conflicting analytical data (e.g., GC-MS vs. HPLC) be resolved?
- Cross-Validation : Re-analyze the sample using orthogonal techniques (e.g., NMR for structural confirmation if GC-MS shows unexpected peaks) .
- Impurity Profiling : Use HPLC-TOF to identify byproducts (e.g., de-Boc derivatives or allyl isomerization products) .
- Standardization : Calibrate instruments with certified reference materials (CRMs) to rule out instrumental drift .
Q. What challenges arise during scale-up, and how are they addressed?
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during allylation .
- Batch Consistency : Implement in-process QC checks (e.g., inline FTIR or Raman spectroscopy) to monitor reaction progression .
- Purification Bottlenecks : Switch to continuous flow chromatography for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
